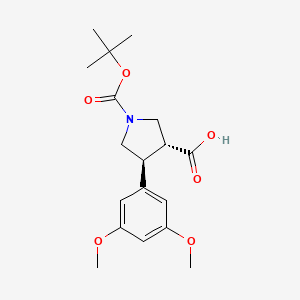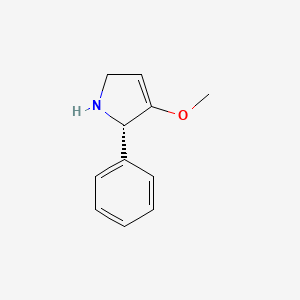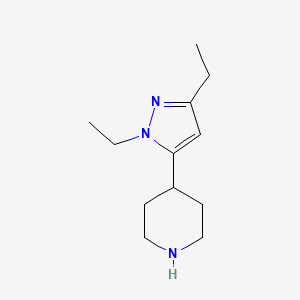
4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ringThe pyrazole ring is known for its versatility in organic synthesis and medicinal chemistry, while the piperidine ring is a common motif in many pharmacologically active compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor to form the pyrazole ring, followed by a nucleophilic substitution reaction to introduce the piperidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact details of industrial production methods are proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the pyrazole or piperidine rings, while substitution reactions can introduce new functional groups into the compound .
Wissenschaftliche Forschungsanwendungen
4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole and piperidine derivatives, such as:
- 4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine
- 4-(1,3-Diethyl-1H-pyrazol-5-yl)piperazine
- 4-(1,3-Diethyl-1H-pyrazol-5-yl)-1,2,3,4-tetrahydropyridine .
Uniqueness
4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the piperidine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
442876-37-1 |
|---|---|
Molekularformel |
C12H21N3 |
Molekulargewicht |
207.32 g/mol |
IUPAC-Name |
4-(2,5-diethylpyrazol-3-yl)piperidine |
InChI |
InChI=1S/C12H21N3/c1-3-11-9-12(15(4-2)14-11)10-5-7-13-8-6-10/h9-10,13H,3-8H2,1-2H3 |
InChI-Schlüssel |
HYJVJXPJFCUEBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN(C(=C1)C2CCNCC2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Isopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872730.png)
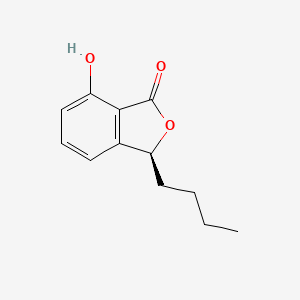
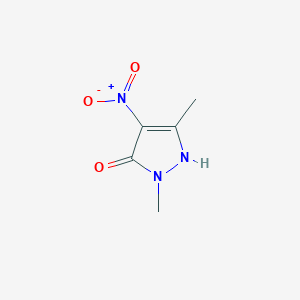
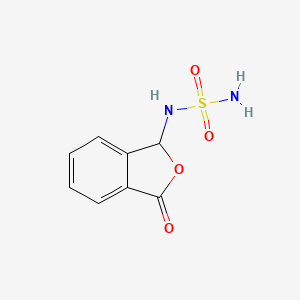
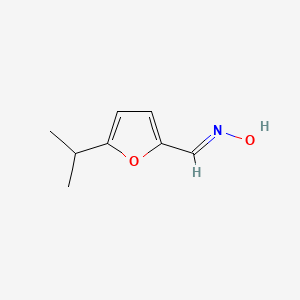
![2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872748.png)
![5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12872751.png)
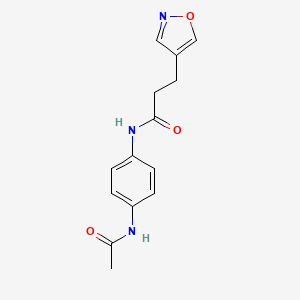
![7-{3-[5-(Furan-2-yl)-3-hydroxypentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12872759.png)
![2-(2-Aminobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12872772.png)
